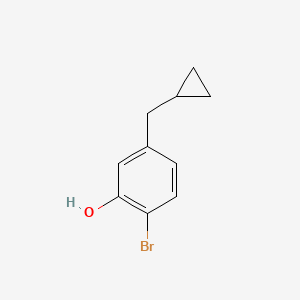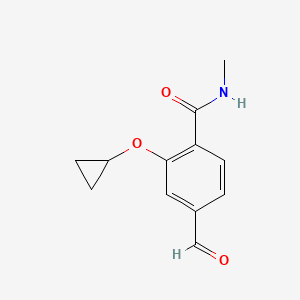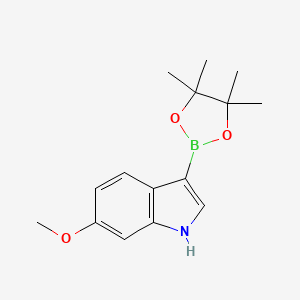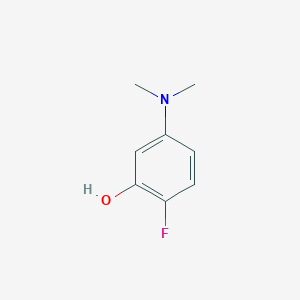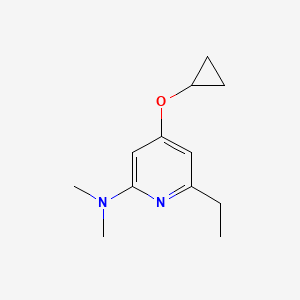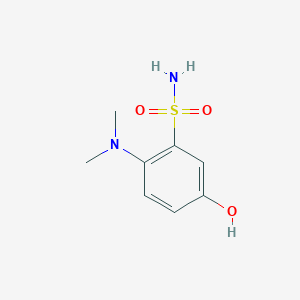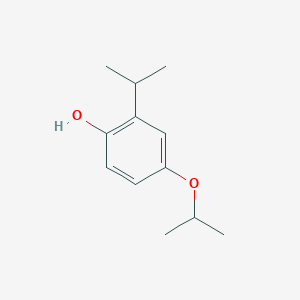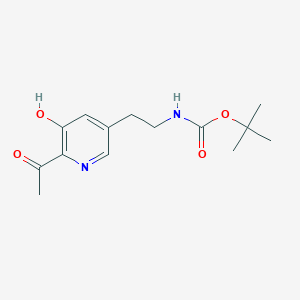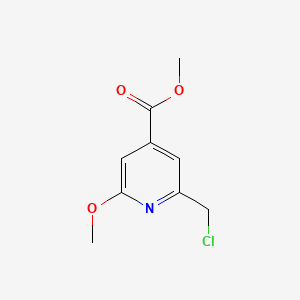
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of pyridine, featuring tert-butoxy, chloro, and cyclopropoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopropyl alcohol.
Formation of Cyclopropyl Ether: Cyclopropyl alcohol is reacted with a suitable base to form the cyclopropyl ether intermediate.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable catalyst.
Final Product Formation: The final product, this compound, is obtained through purification and isolation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Advanced purification techniques like chromatography and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Tert-butyl-2-chloro-3-cyclopropoxypyridine: Similar structure but with a tert-butyl group instead of tert-butoxy.
2-Chloro-3-cyclopropoxypyridine: Lacks the tert-butoxy group.
4-Tert-butoxy-2-chloropyridine: Lacks the cyclopropoxy group.
Uniqueness
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-chloro-3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
XXKUXJDXTMRMPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=NC=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



